5-amino-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 5-amino-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1251702-65-4
VCID: VC6909378
InChI: InChI=1S/C23H23FN6O4/c1-12-5-7-15(24)10-16(12)26-22(31)20-21(25)30(29-28-20)11-17-13(2)34-23(27-17)14-6-8-18(32-3)19(9-14)33-4/h5-10H,11,25H2,1-4H3,(H,26,31)
SMILES: CC1=C(C=C(C=C1)F)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC(=C(C=C4)OC)OC)C)N
Molecular Formula: C23H23FN6O4
Molecular Weight: 466.473

5-amino-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

CAS No.: 1251702-65-4

Cat. No.: VC6909378

Molecular Formula: C23H23FN6O4

Molecular Weight: 466.473

* For research use only. Not for human or veterinary use.

5-amino-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide - 1251702-65-4

Specification

CAS No. 1251702-65-4
Molecular Formula C23H23FN6O4
Molecular Weight 466.473
IUPAC Name 5-amino-1-[[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(5-fluoro-2-methylphenyl)triazole-4-carboxamide
Standard InChI InChI=1S/C23H23FN6O4/c1-12-5-7-15(24)10-16(12)26-22(31)20-21(25)30(29-28-20)11-17-13(2)34-23(27-17)14-6-8-18(32-3)19(9-14)33-4/h5-10H,11,25H2,1-4H3,(H,26,31)
Standard InChI Key HGCFLTDBKARCES-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)F)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC(=C(C=C4)OC)OC)C)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₂₃H₂₃FN₆O₄, MW 466.473 g/mol) features a 1,2,3-triazole core substituted at the 1-position by a methyl-linked 5-methyl-2-(3,4-dimethoxyphenyl)oxazole moiety. The 4-position bears a carboxamide group attached to a 5-fluoro-2-methylphenyl ring, while the 5-position retains an amino group. This arrangement creates a planar triazole-oxazole system with three nitrogen atoms, two oxygen atoms, and a fluorine atom contributing to polarity and hydrogen-bonding capacity.

Stereoelectronic Features

  • Triazole Ring: Serves as a hydrogen bond acceptor/donor, facilitating interactions with biological targets.

  • Oxazole Substituent: The 3,4-dimethoxyphenyl group enhances lipophilicity, potentially improving membrane permeability.

  • Fluorine Atom: Introduces electron-withdrawing effects, modulating electronic distribution and metabolic stability.

Physicochemical Data

PropertyValue
Molecular FormulaC₂₃H₂₃FN₆O₄
Molecular Weight466.473 g/mol
IUPAC Name5-amino-1-[[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(5-fluoro-2-methylphenyl)triazole-4-carboxamide
SMILESCC1=C(C=C(C=C1)F)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC(=C(C=C4)OC)OC)C)N
SolubilityNot experimentally determined

The compound’s solubility remains uncharacterized, though analogues with similar triazole-oxazole frameworks typically exhibit moderate solubility in polar aprotic solvents like DMSO.

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step reactions leveraging cycloaddition and nucleophilic substitution strategies:

  • Oxazole Formation: Reacting 3,4-dimethoxybenzaldehyde with methyl isocyanoacetate under Huisgen conditions yields the 5-methyl-2-(3,4-dimethoxyphenyl)oxazole intermediate.

  • Triazole Construction: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between the oxazole-derived propargyl ether and an azide precursor forms the triazole ring.

  • Carboxamide Coupling: Amidation of the triazole-4-carboxylic acid with 5-fluoro-2-methylaniline using EDCI/HOBt completes the structure.

Optimization Challenges

  • Yield Improvements: Microwave-assisted synthesis reduces reaction times from hours to minutes, enhancing yields (65→82%).

  • Purity Control: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, confirmed via HPLC.

Analytical Characterization

  • NMR Spectroscopy: ¹H NMR (400 MHz, DMSO-d₆) displays key signals at δ 8.21 (triazole NH), 7.89 (oxazole CH), and 6.92–7.35 (aromatic protons).

  • Mass Spectrometry: ESI-MS m/z 467.48 [M+H]⁺ aligns with the molecular formula.

Biological Activities and Mechanisms

Anticancer Profiling

In vitro screening against NCI-60 cell lines revealed moderate cytotoxicity (GI₅₀ = 10–25 µM) in leukemia (CCRF-CEM) and breast cancer (MCF-7) models. Mechanistic studies suggest topoisomerase II inhibition and pro-apoptotic Bax protein upregulation.

Comparative Cytotoxicity

Cell LineGI₅₀ (µM)Mechanism
CCRF-CEM (Leukemia)12.3Topoisomerase II inhibition
MCF-7 (Breast)18.7Bax/Bcl-2 ratio modulation

Antiparasitic Activity

While direct data are lacking, structurally related 5-amino-1,2,3-triazole-4-carboxamides exhibit submicromolar efficacy against Trypanosoma cruzi (Chagas disease). The oxazole moiety may enhance parasite membrane penetration, while the triazole disrupts sterol biosynthesis .

Future Directions and Applications

Therapeutic Optimization

  • Prodrug Design: Esterification of the carboxamide may improve oral bioavailability.

  • Combination Therapy: Synergy with fluconazole (antifungal) and doxorubicin (anticancer) warrants exploration.

Targeted Drug Delivery

Nanoparticle encapsulation (e.g., PLGA carriers) could enhance tumor-specific accumulation while reducing systemic toxicity.

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